

Venadaparib: Application Notes on Objective Response Rate in Clinical Studies

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Compound of Interest

Compound Name: Venadaparib

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These application notes provide a comprehensive overview of the objective response rate (ORR) of **Venadaparib**, a potent and selective PARP inhibitor, as observed in various clinical studies. This document includes a summary of quantitative data, detailed experimental protocols for assessing tumor response, and visualizations of the underlying signaling pathway and experimental workflows.

Introduction

Venadaparib (also known as IDX-1197) is a novel poly (ADP-ribose) polymerase (PARP) inhibitor that has shown significant anti-tumor activity in preclinical and clinical settings.^{[1][2]} By targeting PARP-1 and PARP-2 enzymes, **Venadaparib** disrupts the repair of DNA single-strand breaks (SSBs). This inhibition leads to the accumulation of SSBs, which are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inability to repair these DSBs results in synthetic lethality and subsequent cell death.^{[3][4]} The objective response rate (ORR) is a critical endpoint in oncology clinical trials, representing the proportion of patients with a partial or complete response to treatment.

Data Presentation: Objective Response Rate (ORR) of Venadaparib

The following tables summarize the ORR of **Venadaparib** in key clinical studies, categorized by treatment strategy (monotherapy vs. combination therapy) and patient population.

Venadaparib Monotherapy

Table 1: Objective Response Rate of **Venadaparib** Monotherapy in Advanced Solid Tumors

| Clinical Trial Identifier | Cancer Type(s) | Patient Population | Number of Patients | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference(s) |
|------------------------------------|---|--------------------|-----------------------------|---|-----------------------------|---|
| NCT03317743 (First-in-human study) | Advanced Solid Tumors (primarily Breast and Ovarian Cancer) | Overall Population | 32 | 16% | 47% | [5] [6] |
| BRCA-mutated (BRCAm+) | 9 | 22% | 44% | [5] [6] | | |
| BRCA wild-type (BRCAm-) | 18 | 17% | 50% | [5] [6] | | |
| VASTUS Study (Phase 1b) | Breast Cancer | gBRCA1/2 mutated | 10 (evaluable for efficacy) | 80% | 100% (Disease Control Rate) | |

CBR is defined as the percentage of patients who have achieved a complete response, partial response, or stable disease.

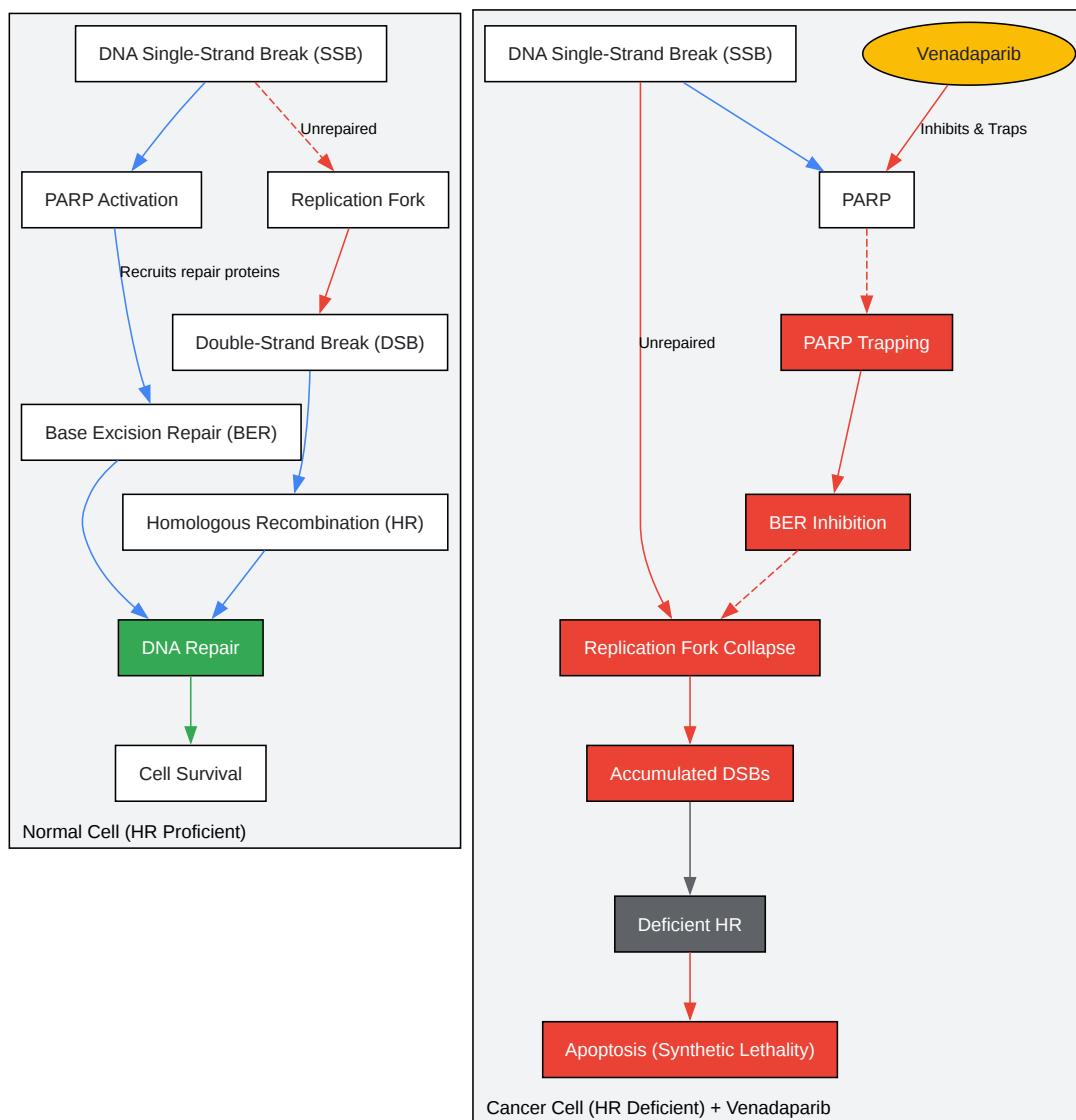
Venadaparib in Combination Therapy

Table 2: Objective Response Rate of **Venadaparib** in Combination with Irinotecan in Metastatic Gastric Cancer (mGC)

| Clinical Trial Identifier | Patient Population | Number of Patients | Objective Response Rate (ORR) | Reference(s) |
|---|--------------------|--------------------|-------------------------------|---------------------|
| NCT04725994 (Phase 1b/IIa) | Overall Population | 43 | 20.9% | [7] |
| Homologous Recombination Deficiency (HRD) | 14 | 35.7% | [7] | |
| No HRD | 29 | 13.8% | [7] | |

Signaling Pathway

The diagram below illustrates the mechanism of action of PARP inhibitors like **Venadaparib** in the context of DNA repair and synthetic lethality.



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Caption: Mechanism of Action of **Venadaparib** via PARP Inhibition and Synthetic Lethality.

Experimental Protocols

The assessment of the objective response rate in clinical trials involving **Venadaparib** is predominantly based on the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[5][7] This standardized methodology ensures consistency and comparability of results across different studies and sites.

Key Methodologies for ORR Assessment (RECIST 1.1)

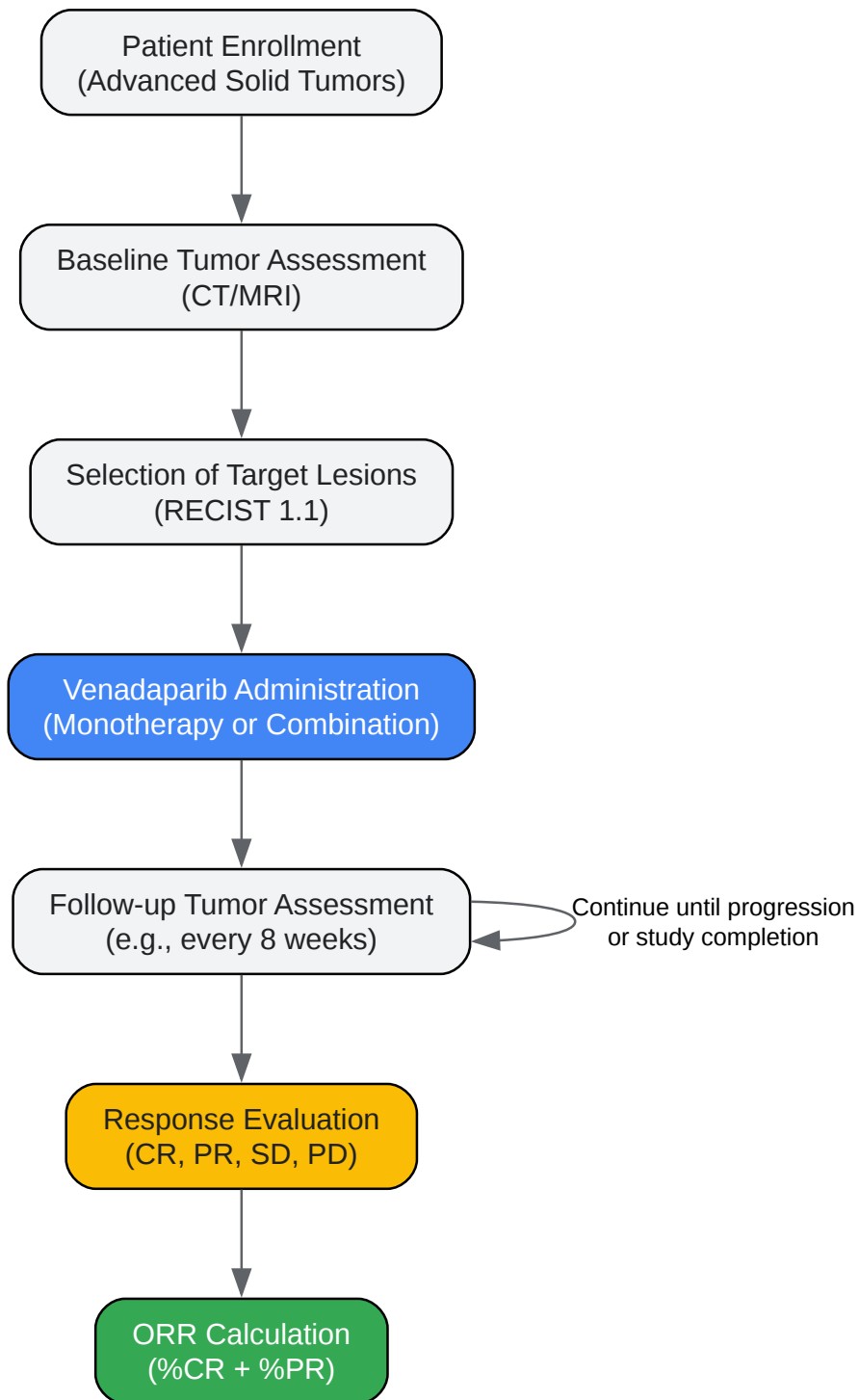
- Baseline Tumor Assessment:
 - Prior to treatment initiation, patients undergo a baseline tumor assessment, typically using imaging techniques such as Computed Tomography (CT) or Magnetic Resonance Imaging (MRI).
 - All detectable lesions are categorized as either "measurable" or "non-measurable".
 - Measurable lesions: Must have a longest diameter of at least 10 mm (or at least 15 mm in the short axis for lymph nodes). A maximum of five measurable lesions in total, and no more than two per organ, are selected as "target lesions" for longitudinal monitoring.[8][9]
 - Non-measurable lesions: Include all other sites of disease, such as smaller lesions, bone metastases, or pleural effusions. These are monitored for unequivocal progression.[8][9]
 - The sum of the longest diameters (or short axes for lymph nodes) of all target lesions is calculated and recorded as the baseline sum of diameters.
- Follow-up Tumor Assessments:
 - Tumor assessments are repeated at predefined intervals during the clinical trial, for example, every 8 weeks. []
 - The same imaging modality and technique used at baseline should be employed for all subsequent assessments to ensure consistency.
 - At each follow-up, the longest diameters of all target lesions are re-measured, and the sum is calculated.

- Non-target lesions are qualitatively assessed for any significant changes.
- The presence of any new lesions is also documented.
- Response Criteria:
 - Complete Response (CR): Disappearance of all target lesions. Any pathological lymph nodes must have reduced to <10 mm in the short axis.
 - Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions, taking as reference the baseline sum diameters.
 - Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded since treatment started (nadir). The appearance of one or more new lesions is also considered progressive disease.
 - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

The Objective Response Rate (ORR) is then calculated as the sum of the percentage of patients who achieve a Complete Response (CR) or a Partial Response (PR).

Experimental Workflow for ORR Assessment

The following diagram outlines the general workflow for assessing the objective response rate in a clinical trial setting.



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Caption: Generalized Experimental Workflow for ORR Assessment in **Venadaparib** Clinical Trials.

Conclusion

Venadaparib has demonstrated promising clinical efficacy, as evidenced by the objective response rates observed in both monotherapy and combination therapy settings, particularly in patients with homologous recombination deficiencies. The standardized assessment of tumor response using RECIST 1.1 provides a robust framework for evaluating the anti-tumor activity of **Venadaparib** in ongoing and future clinical trials. These application notes serve as a valuable resource for researchers and drug development professionals in understanding the clinical performance of **Venadaparib** and in the design of future studies.

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